[Sar1,Tdf8]Angiotensin II is an analog of angiotensin II, a peptide hormone that plays a critical role in regulating blood pressure and fluid balance. This compound is particularly significant in research concerning cardiovascular physiology and pharmacology. The substitution of the amino acid at position 1 with sarcosine and position 8 with a trifluoroethyl group alters its biological activity and receptor interactions compared to the native angiotensin II.
[Sar1,Tdf8]Angiotensin II belongs to the class of angiotensin II receptor antagonists. It is used in pharmacological studies to explore the mechanisms of action of angiotensin II and its receptors, particularly in the context of hypertension and heart disease.
The synthesis of [Sar1,Tdf8]Angiotensin II is typically performed using solid-phase peptide synthesis. This method involves:
The synthesis requires careful control over reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity of the final product. Analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are used to confirm the structure and purity of [Sar1,Tdf8]Angiotensin II .
[Sar1,Tdf8]Angiotensin II participates in various biochemical reactions primarily through its interaction with angiotensin II receptors.
Kinetic studies reveal that [Sar1,Tdf8]Angiotensin II exhibits altered binding affinities compared to native angiotensin II, which can be quantified using radiolabeled binding assays .
The mechanism by which [Sar1,Tdf8]Angiotensin II exerts its effects involves:
Studies indicate that this analog can modulate cellular responses such as protein synthesis in cardiac myocytes, demonstrating its potential role in cardiac hypertrophy and other cardiovascular adaptations .
Relevant analyses often include spectroscopic methods (UV-Vis, IR) and chromatographic techniques (HPLC) for quality control purposes .
[Sar1,Tdf8]Angiotensin II serves multiple roles in scientific research:
This compound exemplifies how modifications to peptide structures can lead to significant changes in biological activity, making it a valuable tool in both basic and applied research contexts.
[Sarcosine¹,Tyrosine-deficient⁸]angiotensin II ([Sar¹,Tdf⁸]AngII) represents a strategically modified angiotensin II analog engineered to elucidate fundamental aspects of peptide-receptor interactions and signaling mechanisms within the renin-angiotensin system. Its design incorporates two critical alterations: substitution of aspartic acid at position 1 with sarcosine (N-methylglycine), and replacement of phenylalanine at position 8 with a tyrosine-deficient (Tdf) residue. These modifications confer unique pharmacological properties, particularly impacting binding kinetics, receptor subtype selectivity, and functional outcomes at angiotensin II type 1 (AT₁) receptors [4] [10].
The binding specificity of [Sar¹,Tdf⁸]AngII is governed by synergistic interactions between its N-terminal and C-terminal modifications:
Sarcosine¹ (Sar¹) Substitution: The N-methylation of glycine at position 1 eliminates the negative charge of native aspartic acid. This enhances electrostatic complementarity with the positively charged Arg167 residue within the AT₁ receptor's ligand-binding pocket. Sarcosine's methyl group further stabilizes this interaction through hydrophobic contacts, increasing overall binding affinity compared to native angiotensin II [4] [10].
Tyrosine-Deficient⁸ (Tdf⁸) Modification: Position 8 substitution replaces phenylalanine with a non-aromatic aliphatic residue (e.g., isoleucine or leucine derivative), deliberately excluding the phenolic hydroxyl group critical for tyrosine-mediated charge relay. This disrupts the formation of a tyrosinate anion—a key element in the charge relay system (CRS) proposed for agonist-induced receptor activation. Consequently, Tdf⁸ converts the ligand into a biased antagonist [5] [10].
Table 1: Structural Modifications and Their Receptor Interactions
Position | Native Residue | [Sar¹,Tdf⁸]AngII Residue | Receptor Interaction Target | Functional Consequence |
---|---|---|---|---|
1 | Aspartic acid | Sarcosine (N-methylglycine) | Arg167 (AT₁) | Enhanced affinity via salt bridge stabilization |
8 | Phenylalanine | Tyrosine-deficient residue | Disruption of CRS triad | Loss of agonist activity; inverse agonism |
[Sar¹,Tdf⁸]AngII exhibits high-affinity, saturable binding to AT₁ receptors across diverse tissues:
Affinity Constants: Radioligand displacement assays using ¹²⁵I-[Sarcosine¹,Isoleucine⁸]AngII (Sarilesin) reveal equilibrium dissociation constants (KD) in the subnanomolar range (383 ± 60 pM) in murine neuroblastoma N1E-115 cell membranes, indicating significantly tighter binding than native angiotensin II (KD ~2 nM) [3]. Competition binding studies in bovine adrenal cortex demonstrate IC50 values of 0.1–1 nM, confirming superior AT₁ affinity versus unmodified angiotensin II [4].
Kinetic Profile: Association kinetics (kon) occur rapidly (t1/2 < 1 minute), while dissociation (koff) is markedly slow (t1/2 > 60 minutes), characteristic of insurmountable antagonists. This prolonged receptor occupancy underpins its sustained inhibitory effects [3] [9]. Guanine nucleotides (GTPγS) fail to accelerate dissociation, confirming Tdf⁸ uncouples agonist-induced G-protein activation [3].
Table 2: Binding Parameters of [Sar¹,Tdf⁸]AngII vs. Reference Peptides
Ligand | KD (nM) | IC50 (Adrenal Cortex) | GTP Sensitivity | Receptor Subtype Preference |
---|---|---|---|---|
Angiotensin II | 1.5–2.0 | 1.0 | Yes | AT₁ > AT₂ |
[Sar¹,Ile⁸]AngII | 0.38 | 0.3 | No | AT₁ |
[Sar¹,Tdf⁸]AngII | 0.1–0.5 | 0.1–0.5 | No | AT₁ |
[Sar¹,Tyr(Me)⁴]AngII | 0.8 | 0.7 | Partial | AT₁ |
[Sar¹,Tdf⁸]AngII demonstrates pronounced selectivity for AT₁ over AT₂ receptors:
AT₁ Specificity: Autoradiographic studies in bovine adrenal cortex, rabbit uterus, and calf cerebellum show >90% displacement of ¹²⁵I-[Sar¹,Leu⁸]AngII binding by [Sar¹,Tdf⁸]AngII at nanomolar concentrations. Correlations between binding inhibition in these tissues and functional antagonism in rabbit aortic strips (R² > 0.85) confirm AT₁ mediation [1] [4].
AT₂ Inactivity: Minimal binding (<10% displacement) is observed in AT₂-rich tissues (e.g., human myometrium, cerebellar Purkinje cells) even at micromolar concentrations. This contrasts with non-selective ligands like native angiotensin II, which binds both subtypes equipotently [1] [6].
The binding profile of [Sar¹,Tdf⁸]AngII translates into distinct functional outcomes:
Insurmountable Antagonism: In isolated rabbit iliac artery rings, pre-incubation with [Sar¹,Tdf⁸]AngII (10⁻⁵ M) suppresses angiotensin II-induced vasoconstriction by >80%, shifting the dose-response curve rightward with reduced maxima. This contrasts with surmountable antagonists (e.g., [Sar¹,Tyr(Me)⁴]AngII), which cause parallel rightward shifts without efficacy depression [10].
G-protein Uncoupling: The Tdf⁸ modification impedes receptor-Gq/11 protein coupling, evidenced by abolished inositol phosphate accumulation in transfected HEK293 cells. This contrasts with native angiotensin II, which stimulates IP₃ production within seconds [3] [10].
Inverse Agonism: In constitutively active AT₁ mutants, [Sar¹,Tdf⁸]AngII suppresses basal signaling by >70%, stabilizing the receptor in an inactive conformation. This is mediated by strengthened salt bridges between its sarcosine moiety and Arg167, preventing conformational rearrangement required for G-protein recruitment [5] [10].
Sodium ions modulate [Sar¹,Tdf⁸]AngII binding allosterically:
[Sar¹,Tdf⁸]AngII provides critical insights into AT₁ activation thermodynamics:
CAS No.: 31373-65-6
CAS No.: 15646-96-5
CAS No.: 17878-54-5
CAS No.: 134954-21-5
CAS No.: 195157-34-7
CAS No.: 117960-49-3